molecular formula C23H23N3O7S B2385394 6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 921166-06-5

6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2385394
M. Wt: 485.51
InChI Key: QFVSVNMKMRKLIZ-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., alkane, alkene, alkyne, aromatic, alcohol, aldehyde, ketone, carboxylic acid, ester, amine, amide, etc.) is also mentioned.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the mechanism of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, optical rotation, and acidity or basicity (pKa). The compound’s reactivity, stability, and stereochemistry may also be studied.


Scientific Research Applications

Anticonvulsant Application

  • Scientific Field : Neurology and Pharmacology
  • Summary of Application : This compound has been identified as a potent anticonvulsant in the treatment of epilepsy, a common neurological disorder characterized by a high level of drug resistance .
  • Methods of Application : The compound was synthesized using an optimized coupling reaction. Its anticonvulsant properties were tested in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice .
  • Results : The compound demonstrated potent anticonvulsant activity and a favorable safety profile. The most potent anticonvulsant activity was demonstrated for compound 30 (median effective dose (ED 50) MES = 45.6 mg/kg, ED 50 6 Hz (32 mA) = 39.5 mg/kg, median toxic dose (TD 50) (rotarod test) = 162.4 mg/kg) .

Broad-Spectrum Antiepileptic Drug

  • Scientific Field : Neurology and Pharmacology
  • Summary of Application : The compound has been identified as a broad-spectrum antiepileptic drug, effective in different types of human epilepsy .
  • Methods of Application : The compound was tested in the 6-Hz (44 mA) test, a model of drug-resistant epilepsy, and in the kindling model of epilepsy induced by repeated injection of pentylenetetrazole (PTZ) in mice .
  • Results : The compound revealed relatively potent protection in the 6-Hz (44 mA) test, and delayed the progression of kindling induced by repeated injection of PTZ in mice at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. If the compound is a drug, its side effects, contraindications, and interactions with other drugs are also studied.


Future Directions

This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications. For other compounds, this could include potential new synthetic applications or investigations into its properties.


I hope this general information is helpful. For a specific analysis of “6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate”, I would recommend consulting a specialist or conducting a detailed literature search.


properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c1-3-33-23(31)25-10-9-15-16(12-25)34-21(19(15)22(30)32-2)24-20(29)13-5-4-6-14(11-13)26-17(27)7-8-18(26)28/h4-6,11H,3,7-10,12H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSVNMKMRKLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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